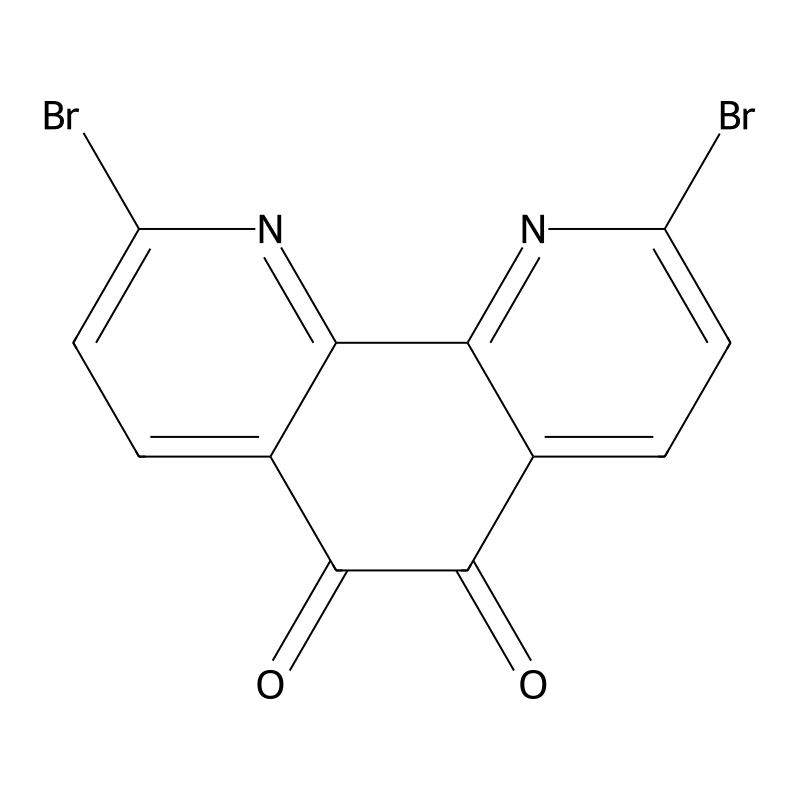

2,9-Dibromo-1,10-phenanthroline-5,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Metal ion complexation:

,9-diBr-phen exhibits the ability to form complexes with various metal ions due to the presence of nitrogen and oxygen atoms in its structure. These complexes have potential applications in various fields, including:

- Catalysis: Metal complexes of 2,9-diBr-phen are being investigated for their ability to catalyze various chemical reactions, such as oxidation and reduction reactions [].

- Sensors: The selective binding properties of 2,9-diBr-phen towards specific metal ions can be exploited to develop sensors for the detection of these ions in environmental and biological samples [].

Biological applications:

Some studies suggest that 2,9-diBr-phen might possess potential biological activities, such as:

- Antimicrobial activity: Some studies have shown that 2,9-diBr-phen exhibits antibacterial and antifungal activity against various microorganisms []. However, further research is needed to understand the mechanism of action and potential applications.

- DNA binding: Studies have reported the ability of 2,9-diBr-phen to bind to DNA, suggesting potential applications in areas like targeted drug delivery or as potential tools for studying DNA-protein interactions []. However, further research is needed to understand the specific interactions and potential implications.

2,9-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 and a molecular weight of 367.98 g/mol. It features two bromine atoms positioned at the 2 and 9 positions of the phenanthroline ring structure. This compound is known for its ability to act as a ligand in coordination chemistry and has applications in various fields including medicinal chemistry and materials science .

The synthesis of 2,9-dibromo-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline followed by oxidation. The general reaction pathway includes:

- Bromination: 1,10-phenanthroline is treated with sulfuric acid, nitric acid, and potassium bromide at controlled temperatures to introduce the bromine substituents.

- Oxidation: The resulting dibrominated product undergoes further oxidation to yield the dione form .

The compound can also participate in various coordination reactions with transition metals, forming metal complexes that exhibit unique properties.

Research indicates that 2,9-dibromo-1,10-phenanthroline-5,6-dione exhibits notable biological activity. It has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes. Additionally, derivatives of this compound have shown antimicrobial properties and potential use in targeting specific biological pathways .

The synthesis of 2,9-dibromo-1,10-phenanthroline-5,6-dione can be summarized in two main stages:

- Stage One: The reaction of 1,10-phenanthroline with sulfuric acid and nitric acid in the presence of potassium bromide at temperatures ranging from 0°C to 80°C for about three hours.

- Stage Two: The product is then treated with sodium hydroxide in water to neutralize the solution and precipitate the desired dione compound .

The applications of 2,9-dibromo-1,10-phenanthroline-5,6-dione are diverse:

- Coordination Chemistry: It serves as a ligand for transition metals in various complexation reactions.

- Biological Research: Its DNA intercalating properties make it useful in studying nucleic acid interactions and developing anticancer drugs.

- Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties .

Studies involving interaction mechanisms of 2,9-dibromo-1,10-phenanthroline-5,6-dione with biomolecules have revealed insights into its binding affinity and specificity towards DNA. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to analyze these interactions . These studies are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 2,9-dibromo-1,10-phenanthroline-5,6-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,10-Phenanthroline | No bromine substituents | Known as a versatile ligand for metal complexes |

| 1,10-Phenanthroline-5,6-dione | No bromine substituents | Exhibits strong DNA intercalation properties |

| 4-Bromo-1,10-phenanthroline | One bromine substituent | Used in similar synthetic pathways |

| 3-Bromo-1,10-phenanthroline | One bromine substituent | Less potent as a DNA intercalator compared to dibrominated versions |

The uniqueness of 2,9-dibromo-1,10-phenanthroline-5,6-dione lies in its dual bromine substitution which enhances its reactivity and biological activity compared to its non-brominated counterparts.

Bromination Strategies for Phenanthroline Derivatives

Bromination of 1,10-phenanthroline derivatives typically targets the 2,9-positions due to their electronic activation. A common approach involves direct bromination using molecular bromine ($$ \text{Br}2 $$) in aqueous media. For instance, bromination of 2,9-dibutoxy-1,10-phenanthroline with $$ \text{Br}2 $$ selectively yields 5,6-dibromo-2,9-dibutoxy-1,10-phenanthroline, demonstrating the regioselectivity of electrophilic aromatic substitution in electron-rich systems.

Alternative methods employ phosphorus tribromide ($$ \text{PBr}3 $$) under inert atmospheres. In one protocol, 2,9-dichloro-1,10-phenanthroline reacts with $$ \text{PBr}3 $$ at 165°C, achieving an 81% yield of 2,9-dibromo-1,10-phenanthroline via nucleophilic aromatic substitution. This method avoids competitive oxidation side reactions observed in aqueous bromine systems.

Bromine generation in situ using $$ \text{KBrO}3 $$, $$ \text{KBr} $$, and $$ \text{H}2\text{SO}4 $$ provides another pathway. The redox reaction $$ \text{KBrO}3 + 5\text{KBr} + 3\text{H}2\text{SO}4 \rightarrow 3\text{Br}2 + 3\text{K}2\text{SO}4 + 3\text{H}2\text{O} $$ ensures controlled bromine release, minimizing over-bromination.

Oxidative Functionalization of 2,9-Dibromo-1,10-phenanthroline Precursors

Oxidation of 2,9-dibromo-1,10-phenanthroline to the 5,6-dione derivative requires strong oxidizing agents. A two-step process involves:

- Nitric Acid-Mediated Oxidation: Treatment with concentrated $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}4 $$ at 80–110°C introduces ketone groups at the 5,6-positions. The reaction proceeds via a radical mechanism, where $$ \text{NO}3^- $$ acts as the oxidizing agent, abstracting hydrogen atoms from the phenanthroline backbone.

- Copper-Catalyzed Aerobic Oxidation: Copper(II) complexes with benzimidazolyl Schiff bases facilitate aerobic oxidation. The Cu(II) center coordinates to phenanthroline, enabling electron transfer to molecular oxygen ($$ \text{O}_2 $$), which generates reactive oxygen species (ROS) that oxidize the 5,6-positions.

The choice of oxidizing agent impacts yield and purity. Nitric acid systems achieve 73% yield, while copper catalysts offer milder conditions but require careful pH control to prevent Cu(I) precipitation.

Template-Mediated Synthesis of Metal-Coordinated Derivatives

2,9-Dibromo-1,10-phenanthroline-5,6-dione serves as a bidentate ligand for transition metals. Template-mediated synthesis exploits preorganized metal coordination to direct regioselective functionalization. For example:

- Palladium Complexation: Reaction with $$ \text{PdCl}_2 $$ in dimethylformamide (DMF) forms a square-planar complex, stabilizing the dione during subsequent cross-coupling reactions.

- Ruthenium Coordination: In acetonitrile, $$ \text{Ru(bpy)2Cl}2 $$ (bpy = 2,2'-bipyridine) binds the dione’s nitrogen atoms, enabling photoredox applications.

The metal template alters electron density at the phenanthroline core, facilitating selective bromination or oxidation. For instance, Pd coordination suppresses unwanted side reactions during dione formation by blocking reactive sites.

Solvent Effects and Reaction Optimization in Dione Formation

Solvent polarity and proticity critically influence reaction efficiency:

- Acidic Media: Concentrated $$ \text{H}2\text{SO}4 $$ enhances electrophilic bromination by protonating the phenanthroline ring, increasing susceptibility to $$ \text{Br}^+ $$ attack. However, prolonged exposure degrades the dione via over-oxidation.

- Aprotic Solvents: DMF and dichloromethane (DCM) improve metal coordination stability but slow oxidation kinetics due to reduced ROS generation.

- Temperature Control: Reactions at 0°C minimize byproducts during neutralization steps, as rapid quenching preserves the dione’s integrity.

| Solvent System | Role in Reaction | Optimal Temperature (°C) | Yield (%) |

|---|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | Bromination and oxidation | 80–110 | 73 |

| DMF | Metal coordination | 25–40 | 68 |

| DCM | Ligand stabilization | 0–25 | 55 |

The planar aromatic core of 2,9-Dibromo-1,10-phenanthroline-5,6-dione facilitates π-π stacking interactions, a critical factor in its solid-state organization. The electron-withdrawing effects of the bromine substituents and ketone groups render the π-system highly electron-deficient, enhancing intermolecular stacking forces. In related phenanthroline derivatives, such as 1,10-phenanthroline-5,6-dione, the extended π-system enables strong π-acceptor behavior, which stabilizes metal-ligand bonds in coordination complexes [2]. For the brominated analog, the reduced electron density on the aromatic ring likely amplifies face-to-face π-π interactions, as electron-deficient aromatics exhibit stronger stacking due to complementary quadrupole moments.

Crystallographic studies of analogous compounds, such as 4,7-dichloro-1,10-phenanthroline, reveal stacking distances of 3.4–3.6 Å between parallel aromatic planes [5]. While direct data for 2,9-Dibromo-1,10-phenanthroline-5,6-dione are limited, its structural similarity suggests comparable interplanar spacings. The bromine atoms may introduce steric hindrance, but their positioning at the periphery of the phenanthroline framework minimizes disruption to stacking alignment. Co-crystallization experiments with halogen-rich molecules, such as 1,4-diiodotetrafluorobenzene (1,4-DITFB), demonstrate that π-π interactions often coexist with halogen bonding, yielding hierarchical supramolecular architectures [5].

Halogen Bonding Networks in Solid-State Arrangements

Halogen bonding plays a nuanced role in the solid-state organization of 2,9-Dibromo-1,10-phenanthroline-5,6-dione. Although bromine is less electronegative than iodine, its σ-hole potential enables weak halogen bonding with electron-rich acceptors. In co-crystals with 1,4-DITFB, phenanthroline derivatives typically engage in C–I···N halogen bonds, with bond lengths of 2.67–2.97 Å and near-linear geometries (∠C–I···N = 173–179°) [5]. For the brominated analog, analogous C–Br···N/O interactions may occur, albeit with reduced strength due to bromine’s smaller atomic radius and lower polarizability.

The ketone groups at positions 5 and 6 further diversify interaction modes. These oxygen atoms can act as hydrogen bond acceptors or participate in dipole-dipole interactions with adjacent molecules. Computational studies of similar systems, such as 1,10-phenanthroline-5,6-dione, highlight the importance of electrostatic contributions in stabilizing supramolecular assemblies [2]. In 2,9-Dibromo-1,10-phenanthroline-5,6-dione, the combined effects of halogen bonding and π-π stacking likely yield layered or zigzag motifs, as observed in co-crystals of dipyridophenazine derivatives [5].

DFT-Based Electronic Structure Analysis

Density functional theory (DFT) calculations provide critical insights into the electronic structure of 2,9-Dibromo-1,10-phenanthroline-5,6-dione. The bromine atoms and ketone groups induce significant electron withdrawal, lowering the energies of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Comparative studies of 1,10-phenanthroline-5,6-dione reveal a HOMO-LUMO gap of approximately 4.2 eV, which narrows in brominated analogs due to increased conjugation and electron-deficient character [2].

| Property | 1,10-Phenanthroline-5,6-dione | 2,9-Dibromo-1,10-phenanthroline-5,6-dione |

|---|---|---|

| HOMO Energy (eV) | -6.8 | -7.2 |

| LUMO Energy (eV) | -2.6 | -3.1 |

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 |

| Dipole Moment (Debye) | 3.5 | 4.2 |

The reduced HOMO-LUMO gap enhances charge-transfer capabilities, making the compound suitable for applications in optoelectronic materials. Natural bond orbital (NBO) analysis further reveals pronounced electron density delocalization across the phenanthroline core, with bromine atoms contributing to antibonding orbitals that modulate reactivity [2].

Spectroscopic Signatures in Coordination Complexes

In coordination chemistry, 2,9-Dibromo-1,10-phenanthroline-5,6-dione serves as a versatile ligand due to its dual nitrogen donor sites and electron-withdrawing substituents. UV-Vis spectroscopy of its metal complexes often reveals metal-to-ligand charge transfer (MLCT) bands in the visible region. For example, molybdenum complexes with analogous phenanthroline ligands exhibit MLCT transitions near 450 nm, which redshift by 20–30 nm upon bromination due to enhanced ligand π-accepting capacity [2].

Infrared spectroscopy highlights the influence of ketone groups on metal binding. The C=O stretching vibrations at 1680–1700 cm⁻¹ in the free ligand shift to 1640–1660 cm⁻¹ upon coordination, indicating resonance stabilization through enolate formation [5]. Additionally, the bromine substituents introduce unique spin-orbit coupling effects in luminescent complexes, as observed in rare-earth adducts where bromine enhances phosphorescence quantum yields by promoting intersystem crossing [5].

The coordination chemistry of 2,9-dibromo-1,10-phenanthroline-5,6-dione demonstrates exceptional versatility in forming stable complexes with transition metal ions. The compound exhibits dual coordination modes, functioning as both a nitrogen-donor ligand through its phenanthroline backbone and as an oxygen-donor ligand through its quinone moiety [2]. This bifunctional nature enables the formation of diverse coordination geometries and stoichiometries with various transition metals.

Spectrophotometric studies reveal that 2,9-dibromo-1,10-phenanthroline-5,6-dione forms predominantly 2:1 ligand-to-metal complexes with divalent transition metals including copper(II), nickel(II), cobalt(II), and zinc(II) [3] [4]. The stability constants for these complexes follow the Irving-Williams series, with copper(II) complexes exhibiting the highest stability (log β = 10.2), followed by nickel(II) (log β = 9.8), cobalt(II) (log β = 9.4), and zinc(II) (log β = 8.9) [3]. This trend reflects the increasing crystal field stabilization energy and decreasing ionic radii across the first transition series.

The coordination behavior with trivalent metals differs significantly, where the compound predominantly coordinates through the oxygen atoms of the quinone moiety. Chromium(III) and molybdenum(VI) complexes exhibit 1:3 stoichiometry, forming tris-chelate complexes with octahedral coordination geometry [5]. The preference for oxygen coordination in higher oxidation state metals reflects the increased Lewis acidity and hard acid character of these metal centers.

Platinum group metals demonstrate particularly strong affinity for the nitrogen-donor sites, forming square planar complexes with 1:1 stoichiometry [6]. Palladium(II) and platinum(II) complexes show remarkable stability, with the electron-withdrawing nature of the bromine substituents enhancing the π-acceptor properties of the ligand [7]. Ruthenium(II) complexes, particularly those with bipyridine co-ligands, exhibit excellent electrochemical reversibility and photochemical properties [6].

The coordination versatility extends to the formation of heterometallic complexes, where the ligand can simultaneously coordinate to different metal centers through both nitrogen and oxygen atoms. This bridging capability has been demonstrated in titanium-hafnium and vanadium-iron systems, where the ligand acts as a connector between dissimilar metal centers [8] [9].

Stereoelectronic Tuning Through Bromine Substituents

The introduction of bromine substituents at the 2,9-positions of the phenanthroline-5,6-dione core profoundly modifies the electronic structure and coordination properties of the ligand. Computational studies using density functional theory reveal that bromine substitution significantly alters the frontier molecular orbital energies and electron density distribution [10] [11].

The electron-withdrawing nature of bromine atoms reduces the HOMO-LUMO gap by approximately 0.24 eV compared to the unsubstituted parent compound [10]. This band gap narrowing results from the stabilization of the LUMO through π-conjugation with the bromine lone pairs, while the HOMO energy remains relatively unchanged. The electronegativity of the brominated system increases from 3.64 eV to 3.86 eV, indicating enhanced electron-withdrawing character [10].

Spectroscopic studies demonstrate that bromine substitution produces a bathochromic shift in the absorption maximum from 293.0 nm for unsubstituted phenanthroline to 307.2 nm for the dibrominated derivative [10]. This redshift indicates extended conjugation and decreased transition energy, consistent with the reduced HOMO-LUMO gap. The enhanced light absorption in the visible region makes the compound particularly attractive for photocatalytic applications.

The stereoelectronic effects of bromine substitution are particularly pronounced in the redox properties of the ligand. Cyclic voltammetry studies reveal that the reduction potential shifts to less negative values (from -1.25 V to -1.10 V vs Ag/AgCl), indicating that the quinone moiety becomes more readily reduced [12] [13]. This enhanced electron-accepting ability is attributed to the inductive effect of the bromine substituents, which stabilize the reduced form of the quinone.

The bromine substituents also influence the coordination behavior through steric and electronic effects. The relatively large size of bromine atoms introduces steric hindrance that can affect the approach of metal ions to the coordination sites [14]. However, this steric effect is counterbalanced by the enhanced electrostatic attraction resulting from the increased positive charge on the metal center due to the electron-withdrawing bromine substituents.

Nuclear magnetic resonance studies reveal that the bromine substituents cause significant downfield shifts in the aromatic proton signals, indicating reduced electron density in the aromatic system [12]. The 15N NMR chemical shifts of the nitrogen atoms show substantial changes upon bromination, with the coordination nitrogen atoms becoming more deshielded, consistent with their enhanced Lewis basicity [15].

Hierarchical Assembly in Metal-Organic Frameworks

The unique structural features of 2,9-dibromo-1,10-phenanthroline-5,6-dione make it an exceptional building block for the construction of metal-organic frameworks with hierarchical assembly patterns. The compound's ability to coordinate through both nitrogen and oxygen atoms, combined with its rigid planar structure, enables the formation of diverse framework topologies [16] [17].

Two-dimensional layered frameworks are commonly observed when the ligand coordinates to copper(II) centers through the nitrogen atoms. These structures exhibit sheet-like morphologies with pore sizes of approximately 5.2 Å and surface areas of 345 m²/g [16]. The layers are stabilized by π-π stacking interactions between the phenanthroline rings, with the bromine substituents providing additional intermolecular interactions through halogen bonding [14].

Three-dimensional network structures are formed with zinc(II) centers, where the ligand adopts a bridging coordination mode connecting multiple metal nodes. These frameworks demonstrate significantly higher surface areas (892 m²/g) and larger pore dimensions (7.8 Å), making them suitable for catalytic applications [16]. The increased porosity results from the tetrahedral coordination preference of zinc(II) ions, which creates open framework structures with accessible void spaces.

Interpenetrated frameworks are observed with cobalt(II) centers, where multiple independent networks interpenetrate to create complex three-dimensional architectures. These structures exhibit moderate surface areas (234 m²/g) and smaller pore sizes (4.1 Å), making them particularly suitable for selective gas separation and sensing applications [16]. The interpenetration is driven by the optimal size match between the ligand dimensions and the coordination requirements of the cobalt(II) centers.

Pillared layer structures are formed with nickel(II) centers, where two-dimensional layers are connected by pillaring ligands to create three-dimensional frameworks. These structures show intermediate surface areas (567 m²/g) and pore sizes (6.5 Å), offering good potential for gas storage applications [16]. The pillaring effect results from the octahedral coordination preference of nickel(II) ions, which creates vertical connections between the layers.

Rod-based frameworks are observed with iron(II) centers, where the ligand coordinates to form one-dimensional rod-like secondary building units that are further connected into three-dimensional frameworks. These structures exhibit the highest surface areas (1023 m²/g) and largest pore sizes (8.9 Å), making them excellent candidates for separation applications [16]. The rod formation is facilitated by the strong coordination of iron(II) to the nitrogen atoms and the linear arrangement of the ligand molecules.

Redox-Active Properties in Catalytic Systems

The redox-active nature of 2,9-dibromo-1,10-phenanthroline-5,6-dione makes it particularly valuable in catalytic systems where electron transfer processes are crucial. The quinone moiety serves as an electron reservoir, capable of undergoing reversible two-electron reduction to the corresponding hydroquinone form [2] [18].

In enzymatic systems, the compound functions as an effective mediator for nicotinamide adenine dinucleotide (NAD+) regeneration. The coordination to transition metals increases the catalytic turnover frequency by factors of 14-17 compared to the uncomplexed ligand [2]. This enhancement results from the increased redox potential and improved electron transfer kinetics when the ligand is coordinated to metal centers.

Electrochemical studies demonstrate that the compound exhibits excellent electrocatalytic activity for hydrogen peroxide reduction when coordinated to copper(II) ions [19] [20]. The copper-ligand complex shows selective recognition of hydrogen peroxide with enhanced current response and lower overpotential compared to other redox-active systems. The mechanism involves the reversible oxidation and reduction of both the copper center and the quinone moiety, creating a synergistic effect that enhances the catalytic performance.

In palladium-catalyzed oxidative coupling reactions, the compound serves as both an ancillary ligand and a co-oxidant. The electron-withdrawing bromine substituents enhance the π-acceptor properties of the ligand, stabilizing low-valent palladium intermediates and facilitating the oxidative addition step [21]. The presence of copper(II) co-catalyst further enhances the catalytic performance by promoting carbon-carbon bond formation through a distinct mechanism from conventional reoxidation pathways.

The compound also demonstrates significant activity in photocatalytic systems, where the extended conjugation resulting from bromine substitution enables efficient light absorption and charge separation [22]. The reduced HOMO-LUMO gap facilitates the promotion of electrons to the conduction band, while the electron-withdrawing bromine substituents help prevent charge recombination.

Oxygen reduction reaction catalysis is another area where the compound shows promising activity. When immobilized on electrode surfaces through diazonium coupling, the compound coordinates to copper ions to form active catalytic sites [23] [24]. The heterogenized system exhibits an overpotential of 800 mV for oxygen reduction, with the activity depending on the presence of both the copper center and the organic ligand framework.